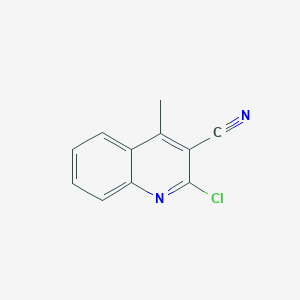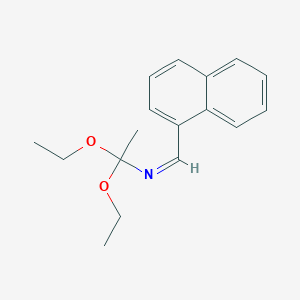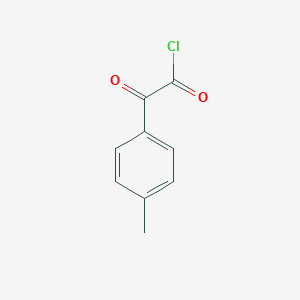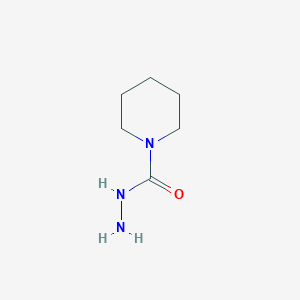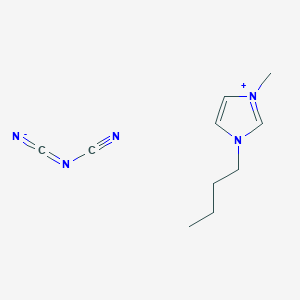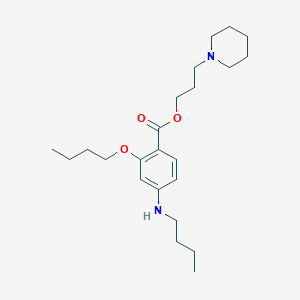
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester, commonly known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP is a type of ester that is commonly used as a plasticizer in the manufacturing of various products. However, its unique chemical structure has also made it a popular choice for use in scientific research. In
Aplicaciones Científicas De Investigación
BBP has been widely used in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. One of the most promising applications of BBP is in the development of new drugs. BBP has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of BBP is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. BBP has been shown to interact with various receptors in the body, including the cannabinoid receptor CB2, the vanilloid receptor TRPV1, and the G protein-coupled receptor GPR55. These interactions can lead to a wide range of physiological effects, including pain relief, inflammation reduction, and cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
BBP has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBP has also been shown to have analgesic effects by reducing pain sensitivity in animals. Additionally, BBP has been found to have antitumor effects by inducing cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in various fields. However, BBP also has several limitations. It can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, BBP can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on BBP. One potential area of research is the development of new drugs based on the structure of BBP. Another area of research is the investigation of the mechanism of action of BBP and its interactions with various receptors in the body. Additionally, further research is needed to determine the safety and toxicity of BBP at various doses. Overall, BBP has great potential for use in scientific research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of BBP involves the reaction of 2-butoxy-4-butylamino benzoic acid with 3-piperidinopropyl chloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting BBP ester is then purified using various techniques such as column chromatography or recrystallization.
Propiedades
Número CAS |
100311-20-4 |
|---|---|
Nombre del producto |
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester |
Fórmula molecular |
C23H38N2O3 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
3-piperidin-1-ylpropyl 2-butoxy-4-(butylamino)benzoate |
InChI |
InChI=1S/C23H38N2O3/c1-3-5-13-24-20-11-12-21(22(19-20)27-17-6-4-2)23(26)28-18-10-16-25-14-8-7-9-15-25/h11-12,19,24H,3-10,13-18H2,1-2H3 |
Clave InChI |
CFFITRKPHLULBB-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC |
SMILES canónico |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC |
Otros números CAS |
100311-20-4 |
Sinónimos |
BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
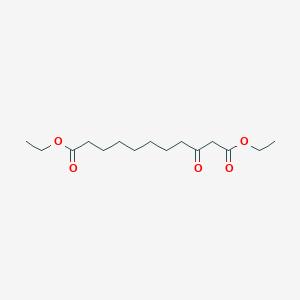
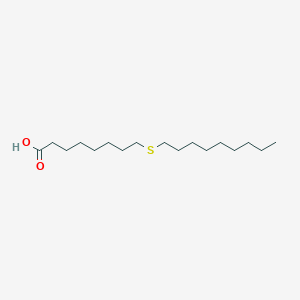
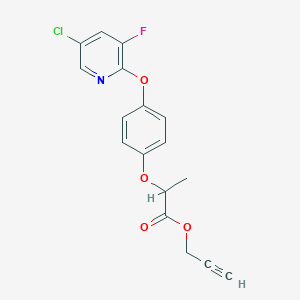
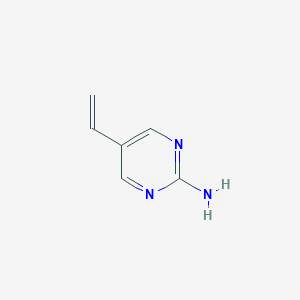
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

